7-Chloro-8-methyl-2,3-dihydrothieno[2,3-b]quinoline
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Overview
Description
7-Chloro-8-methyl-2,3-dihydrothieno[2,3-b]quinoline is a heterocyclic compound that belongs to the quinoline family This compound is characterized by a fused ring system that includes a thieno ring and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-8-methyl-2,3-dihydrothieno[2,3-b]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3-formylquinoline with a suitable thioamide in the presence of a base. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the process. These methods also help in reducing the reaction time and minimizing the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-8-methyl-2,3-dihydrothieno[2,3-b]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-Chloro-8-methyl-2,3-dihydrothieno[2,3-b]quinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as DNA synthesis and repair.
Pathways Involved: It interferes with the cell cycle, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
7-Chloroquinoline: Shares the chloroquinoline core but lacks the thieno ring.
8-Methylquinoline: Similar structure but without the chloro and thieno substituents.
2,3-Dihydrothieno[2,3-b]quinoline: Lacks the chloro and methyl groups.
Uniqueness: 7-Chloro-8-methyl-2,3-dihydrothieno[2,3-b]quinoline is unique due to its fused thienoquinoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials .
Properties
CAS No. |
62480-64-2 |
---|---|
Molecular Formula |
C12H10ClNS |
Molecular Weight |
235.73 g/mol |
IUPAC Name |
7-chloro-8-methyl-2,3-dihydrothieno[2,3-b]quinoline |
InChI |
InChI=1S/C12H10ClNS/c1-7-10(13)3-2-8-6-9-4-5-15-12(9)14-11(7)8/h2-3,6H,4-5H2,1H3 |
InChI Key |
WEQLGMAIWYLNMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=CC3=C(N=C12)SCC3)Cl |
Origin of Product |
United States |
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